Cas no 1226446-71-4 (2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide)
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
- 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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- Inchi: 1S/C23H16BrCl2N3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-3-1-2-18(26)12-20)31-14-22(30)28-19-10-8-17(25)9-11-19/h1-13H,14H2,(H,28,30)
- InChI Key: OQJGLDVCQZJFDQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C2=CC=CC(Cl)=C2)C(C2=CC=C(Br)C=C2)=CN=1
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-3168-2μmol |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-5μmol |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-10μmol |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-20μmol |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-1mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-2mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-3mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-4mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-5mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2964-3168-10mg |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
1226446-71-4 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Introduction to Compound with CAS No 1226446-71-4 and Product Name: 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Compound with the CAS number 1226446-71-4 and the product name 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including bromine, chlorine, and a sulfanyl moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural framework of this compound is built upon a central imidazole ring, which is a well-known pharmacophore in many bioactive molecules. The imidazole ring is substituted at the 2-position with a sulfanyl group, which further enhances its reactivity and potential interactions with biological targets. Additionally, the phenyl rings at positions 4 and 3 are halogenated (bromine and chlorine, respectively), which introduces additional electronic and steric effects that can influence the compound's biological activity.
In recent years, there has been a growing interest in developing novel compounds that incorporate imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of substituents in 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide suggests that it may interact with various biological targets, making it a promising candidate for further investigation.
One of the key areas of research involving this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting specific kinases, it may be possible to develop therapeutic agents for diseases such as cancer and inflammatory disorders. The presence of bromine and chlorine substituents in the phenyl rings can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes.
Another area of interest is the compound's potential as an antimicrobial agent. The sulfanyl group in the imidazole ring can participate in hydrogen bonding interactions with biological targets, which may contribute to its antimicrobial activity. Additionally, the halogenated phenyl rings can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Recent studies have shown that similar imidazole derivatives exhibit promising activity against various bacterial strains, including multidrug-resistant pathogens.
The synthesis of 2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the imidazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the bromine and chlorine substituents onto the phenyl rings through electrophilic aromatic substitution reactions. Finally, the sulfanyl group is introduced via nucleophilic substitution or other suitable methods.
The purity of the final product is crucial for subsequent biological evaluations. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the structure and purity of the compound. These techniques provide detailed information about the molecular structure and help ensure that impurities do not interfere with biological testing.
In conclusion,2-{[5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with potential applications in various diseases. Continued investigation into its biological activity and pharmacokinetic properties will be essential to determine its full therapeutic potential.
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